molecular formula C9H5BrClN3 B8637749 2-(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile

2-(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile

Cat. No.: B8637749
M. Wt: 270.51 g/mol
InChI Key: KHWMDCORWZAVCP-UHFFFAOYSA-N
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Description

2-(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile is a heterocyclic compound that features a pyrrolopyridine core substituted with bromine, chlorine, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile typically involves multi-step reactions starting from commercially available precursorsSpecific reaction conditions, such as the use of solvents like dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3), are often employed to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and conditions is tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.

    Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce fused heterocyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of 2-(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
  • 4-Bromo-7-methoxy-6-azaindole
  • 4-Hydroxy-5-azaindole
  • 4-Methoxy-5-azaindole

Uniqueness

Compared to similar compounds, 2-(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile stands out due to the presence of the acetonitrile group, which enhances its reactivity and allows for the formation of a wider range of derivatives. This makes it particularly valuable in the synthesis of complex molecules and the development of new materials.

Properties

Molecular Formula

C9H5BrClN3

Molecular Weight

270.51 g/mol

IUPAC Name

2-(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile

InChI

InChI=1S/C9H5BrClN3/c10-6-4-14-9(11)8-7(6)5(1-2-12)3-13-8/h3-4,13H,1H2

InChI Key

KHWMDCORWZAVCP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N1)C(=NC=C2Br)Cl)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of [(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)methyl]dimethylamine from Step A (195 mg, 0.676 mmol) and potassium cyanide (440 mg, 6.76 mmol) in DMF (0.5 mL) and H2O (0.5 mL) was heated at 100° C. for 2 h. The reaction mixture was partitioned between EtOAc (20 mL) and H2O (10 mL). The layers were separated and the organic layer was dried over Na2SO4, filtered, and concentrated in vacuo to give the title compound. MS: m/z=272 (M+1).
Name
[(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)methyl]dimethylamine
Quantity
195 mg
Type
reactant
Reaction Step One
Quantity
440 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

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